gentamicin C2a
Overview
Description
Synthesis Analysis
The synthesis of gentamicin C2a involves microbial biosynthesis pathways that have been optimized over decades. Strain improvement techniques such as UV and chemical mutagenesis have been employed to enhance the production efficiency of Micromonospora strains. The biosynthesis of gentamicin C2a is influenced by various nutritional and environmental parameters, and its production is a subject of ongoing research aiming to increase yield and efficiency through biotechnological advancements (Kumar, Himabindu, & Jetty, 2008).
Scientific Research Applications
Broad-spectrum Antibiotic : Gentamicin is widely used as a broad-spectrum antibiotic, particularly effective in combination chemotherapy and in the treatment of osteomyelitis and for gene therapy applications (Kumar, Himabindu, & Jetty, 2008).
Treatment of Gram-negative Bacterial Infections : Gentamicin C2a is specifically used for treating infections caused by Gram-negative bacteria, highlighting its importance in combating these types of infections (Li et al., 2021).
Potential Treatment for Ménière's Disease : Studies on different gentamicin compounds, including Gentamicin C2, have explored their effects on the inner ear, indicating potential utility in treating Ménière's disease (Kobayashi, Umemura, Sone, & Nakashima, 2003).
Antibacterial Activity : The Gentamicin C complex, including C2a, is used in treating severe Gram-negative bacterial infections due to its potent antibacterial properties (Guo et al., 2014).
Biosynthesis Study : Understanding the biosynthesis of gentamicin C2 and C2a is crucial for comprehending the broader biosynthesis of gentamicin and its epimers, which are widely used in clinical settings (Gu et al., 2015).
Pharmacokinetics in Neonates : Research on the pharmacokinetics of gentamicin components, including C2a, in neonates indicates their distinct profiles and low nephrotoxicity, important for pediatric medicine (Soeorg et al., 2022).
Bioremediation of Antibiotic Pollution : Gentamicin C2a, along with other components, can be degraded by bacterial consortia, suggesting potential applications in bioremediation of antibiotic pollution (Liu et al., 2017).
Ototoxicity Studies : Different gentamicin C-subtypes display varying degrees of ototoxicity, with research indicating that gentamicin C2 is among the most ototoxic. This is crucial for understanding the side effects of these antibiotics (O'Sullivan et al., 2020).
Safety And Hazards
Future Directions
While gentamicin C2a is a commonly used antibiotic, its components may have different nephrotoxic potential. Future research could focus on describing the pharmacokinetics and nephrotoxic potential of gentamicin components in neonates . Additionally, optimizing gentamicin dosing in different pediatric age groups using population pharmacokinetics and Monte Carlo simulation could be a future direction .
properties
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3/t8-,9+,10-,11+,12-,13-,14+,15+,16-,17+,18+,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFIWSHGXVLULG-BSBKYKEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208485 | |
Record name | Gentamicin C2a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
gentamicin C2a | |
CAS RN |
59751-72-3 | |
Record name | Gentamicin C2a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GENTAMICIN C2A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD54726063 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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